Product packaging for Strontium selenite(Cat. No.:CAS No. 14590-38-6)

Strontium selenite

Cat. No.: B077550
CAS No.: 14590-38-6
M. Wt: 214.6 g/mol
InChI Key: SGSLDHYJLPFSOW-UHFFFAOYSA-L
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Description

Strontium selenite (SrSeO₃) is an inorganic compound of significant interest in advanced materials research, primarily valued for its role in the development of functional ceramics and semiconductor applications. Its research utility stems from the synergistic properties of strontium, which contributes to structural stability, and selenite, which can act as a source of selenium in controlled reactions. A key application is in the synthesis of strontium selenide (SrSe), a semiconductor with potential in optoelectronics and phosphors, through solid-state reduction processes. Furthermore, this compound is investigated for its incorporation into specialized glass formulations and radiation shielding materials, where its high density and elemental composition are advantageous. In the field of solid-state chemistry, it serves as a model compound for studying the crystal chemistry of selenite anions within an oxide matrix. Researchers also explore its photoluminescent properties when doped with rare-earth ions, making it a candidate for new lighting and display technologies. This reagent is provided as a high-purity powder to ensure reproducibility in experimental protocols, catering to the rigorous demands of laboratory synthesis and materials characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SrSeO3<br>O3SeS B077550 Strontium selenite CAS No. 14590-38-6

Properties

IUPAC Name

strontium;selenite
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InChI

InChI=1S/H2O3Se.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSLDHYJLPFSOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Se](=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SrSeO3, O3SeSr
Record name strontium selenite
Source Wikipedia
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DSSTOX Substance ID

DTXSID80932714
Record name Strontium selenite
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Molecular Weight

214.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14590-38-6
Record name Selenious acid, strontium salt (1:1)
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Record name Selenious acid, strontium salt (1:1)
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Record name Strontium selenite
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Record name Strontium selenite
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Synthetic Methodologies and Preparation Techniques for Strontium Selenite and Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing strontium selenite (B80905) and its related composites primarily involve solid-state reactions, wet precipitation, and hydrothermal or sol-gel techniques. These methods are well-established and provide reliable pathways to obtain the desired materials.

Solid-State Reaction Approaches

Solid-state synthesis is a common method for the industrial-scale production of strontium selenite. This approach typically involves the high-temperature calcination of precursor materials. A prevalent reaction is between strontium oxide (SrO) and selenium dioxide (SeO₂).

Reaction: SrO + SeO₂ → SrSeO₃

To ensure a complete and homogenous reaction, precursors are often ball-milled for several hours. The calcination is carried out in inert atmospheres, such as nitrogen or argon, at temperatures ranging from 600–800°C. This prevents the decomposition of this compound, which can occur at temperatures above 850°C.

Wet Precipitation Synthesis Methods

Wet chemical synthesis, particularly precipitation, is a versatile method for producing this compound, especially for biomedical applications where high purity is essential. This technique involves the reaction of soluble strontium and selenite salts in an aqueous solution.

A common approach is the reaction between strontium chloride (SrCl₂) and sodium selenite (Na₂SeO₃).

Reaction: SrCl₂ + Na₂SeO₃ → SrSeO₃(s) + 2NaCl

Key parameters for this synthesis include:

pH Control: Maintaining a pH between 6.5 and 7.5 is crucial to prevent the hydrolysis of selenite ions into selenous acid.

Temperature: The reaction is typically conducted at temperatures between 25–60°C to optimize the yield.

Stoichiometry: A 1:1 molar ratio of strontium to selenite ions ensures complete precipitation.

After precipitation, the this compound is washed with deionized water to remove byproducts like sodium chloride and then dried. X-ray diffraction (XRD) is used to confirm the phase purity of the final product.

An alternative wet chemical route involves the acid-base neutralization reaction between strontium carbonate (SrCO₃) and selenous acid (H₂SeO₃).

Reaction: SrCO₃ + H₂SeO₃ → SrSeO₃ + H₂O + CO₂

This method avoids chloride contamination, which is advantageous for biomedical applications. The evolution of carbon dioxide helps drive the reaction to completion.

Hydrothermal and Sol-Gel Preparations for Composite Materials

Hydrothermal synthesis is employed for creating complex this compound-containing compounds, such as strontium uranyl selenites (e.g., Sr[(UO₂)₃(SeO₃)₂O₂]·4H₂O). arizona.edu This method involves reacting precursors like uranium trioxide (UO₃), selenium dioxide (SeO₂), and strontium chloride hexahydrate (SrCl₂·6H₂O) in an aqueous solution under high temperature (e.g., 425 °C) and pressure. arizona.edu This technique allows for the crystallization of phases that may not form under ambient conditions. arizona.edu

Advanced Synthesis Strategies for this compound-Containing Systems

Recent advancements in materials science have led to the development of more sophisticated synthesis strategies for this compound, particularly in the context of nanomaterials and functional composites.

Green Synthesis of Nanoparticles Utilizing Bioreduction Agents

While specific examples of green synthesis of this compound nanoparticles using bioreduction agents are not extensively detailed in the provided context, this area represents a growing field in nanotechnology. Green synthesis leverages biological entities like plant extracts, bacteria, or fungi as reducing and capping agents for the formation of nanoparticles. This approach is considered environmentally friendly and cost-effective. The principles of bioreduction could theoretically be applied to produce this compound nanoparticles by using a biological source to reduce selenite ions in the presence of a strontium source.

Co-substitution Techniques within Hydroxyapatite (B223615) Frameworks

A significant area of research involves the co-substitution of strontium (Sr²⁺) and selenite (SeO₃²⁻) ions into hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂) frameworks to create advanced biomaterials. mdpi.comnih.gov This technique aims to combine the beneficial properties of both strontium and selenium within a single material. mdpi.com

The synthesis is typically carried out via a wet precipitation method. mdpi.comnih.gov Precursors such as calcium nitrate (B79036) tetrahydrate, strontium nitrate, diammonium hydrogen phosphate (B84403), and sodium selenite are used. mdpi.comwestminster.ac.uk The pH of the precursor solutions is carefully controlled, and the final mixture is stirred for an extended period, followed by aging, drying, and sintering at high temperatures (e.g., 900°C). mdpi.com

The substitution mechanism involves the replacement of calcium (Ca²⁺) ions with strontium (Sr²⁺) ions and phosphate (PO₄³⁻) groups with selenite (SeO₃²⁻) groups. frontiersin.org The larger ionic radius of Sr²⁺ compared to Ca²⁺ leads to an expansion of the hydroxyapatite unit cell volume. frontiersin.org Studies have shown that the crystalline structure of hydroxyapatite is maintained with Se/(Se+P) molar ratios up to 0.1. mdpi.com Higher concentrations can lead to the formation of secondary phases like calcium selenite hydrate. mdpi.com

Table of Research Findings on Se-Sr-HA Synthesis

Molar Ratios (x) of Se/(Se+P) and Sr/(Sr+Ca)Synthesis MethodSintering TemperatureKey FindingsReference
0, 0.01, 0.03, 0.05, 0.1, 0.2Wet Precipitation900 °CPhase purity confirmed by XRD for x ≤ 0.1. Secondary phase (CaSeO₃·H₂O) observed at x = 0.2. Co-substitution enhances bioactivity and antibacterial properties. mdpi.comnih.gov

Preparation of Complex Selenite-Chlorides Involving Strontium and D-metals

The synthesis of complex selenite-chlorides incorporating strontium and d-transition metals (d-metals) has led to the discovery of novel compounds with unique crystal structures. Research has primarily focused on solid-state synthesis methods to produce these materials.

A series of isostructural selenite-chlorides with the general formula Sr₂M(SeO₃)₂Cl₂, where M represents a divalent d-metal such as cobalt (Co), nickel (Ni), or copper (Cu), has been successfully synthesized. mdpi.comresearchgate.net These compounds, along with Sr₃(SeO₃)₂Cl₂, were obtained through solid-state reactions. researchgate.netosti.gov The synthesis involves heating stoichiometric mixtures of the respective metal oxides or chlorides with strontium chloride and selenium dioxide at elevated temperatures.

For instance, two distinct strontium-copper selenite-chlorides, Sr₂Cu(SeO₃)₂Cl₂ and SrCu₂(SeO₃)₂Cl₂, have been prepared and characterized. researchgate.netresearchgate.netresearchgate.net The synthesis of these compounds was achieved through solid-state reactions and characterized using X-ray diffraction, differential thermal analysis (DTA), and infrared (IR) spectroscopy. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The crystal structures of these complex selenite-chlorides are noteworthy. In the Sr₂M(SeO₃)₂Cl₂ (M = Co, Ni, Cu) series, the strontium atoms are coordinated by both oxygen and chlorine atoms, forming [SrO₆Cl₃] polyhedra that create layers. mdpi.comresearchgate.net These layers are interconnected by octahedra of [MO₄Cl₂], where M is the d-metal, and by selenite (SeO₃²⁻) groups, resulting in a three-dimensional framework. mdpi.comresearchgate.netosti.gov The selenium atoms are located within channels in this framework. osti.gov The substitution of an additional strontium ion with a copper ion leads to the formation of SrCu₂(SeO₃)₂Cl₂, which possesses a different, non-centrosymmetrical crystal structure. mdpi.com

Detailed crystallographic studies have revealed the specific space groups and unit cell parameters for these compounds, confirming their structures. researchgate.netosti.govresearchgate.netresearchgate.net

Table 1: Crystallographic Data for Strontium and D-metal Selenite-Chlorides

Below is an interactive table summarizing the crystallographic data for several complex selenite-chlorides containing strontium and d-metals.

Compound Formulad-metalCrystal SystemSpace GroupReference
Sr₂Co(SeO₃)₂Cl₂Cobalt (Co)MonoclinicP2₁/n researchgate.netosti.gov
Sr₂Ni(SeO₃)₂Cl₂Nickel (Ni)MonoclinicP2₁/n researchgate.netosti.gov
Sr₂Cu(SeO₃)₂Cl₂Copper (Cu)MonoclinicP2₁/n researchgate.netresearchgate.netresearchgate.net
SrCu₂(SeO₃)₂Cl₂Copper (Cu)MonoclinicP2₁ mdpi.comresearchgate.netresearchgate.net
Sr₃(SeO₃)₂Cl₂-MonoclinicC2/m researchgate.netosti.gov

Crystallographic and Structural Elucidation of Strontium Selenite Compounds

Fundamental Crystal Structure Determination

The determination of the fundamental crystal structure provides the bedrock for understanding the physicochemical properties of a material. For strontium selenite (B80905), this involves a detailed analysis of its unit cell, the spatial arrangement of its constituent atoms, and the nature of the chemical bonding.

Unit Cell Parameters and Space Group Analysis

Strontium selenite (SrSeO₃) crystallizes in the monoclinic crystal system. materialsproject.org Detailed analysis using X-ray and neutron powder diffraction has identified its space group as P2₁/m. materialsproject.org The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal lattice, have been determined with high precision.

Unit Cell Parameters for this compound (SrSeO₃)
ParameterValue
a4.46 Å
b5.48 Å
c6.55 Å
α90.00°
β107.24°
γ90.00°
Volume153.21 ų

In addition to the simple selenite, more complex this compound-chlorides have been synthesized and characterized. For instance, Sr₃(SeO₃)₂Cl₂ also crystallizes in a monoclinic system but with a different space group, C2/m. researchgate.netosti.gov Its unit cell parameters are a = 13.203(2) Å, b = 5.5355(8) Å, c = 6.6170(10) Å, and β = 95.89(1)°. researchgate.netosti.gov

Polyhedral Coordination and Three-Dimensional Framework Architectures

The crystal structure of this compound is characterized by the specific coordination environments of its constituent ions. The strontium ion (Sr²⁺) is found in a nine-coordinate geometry, bonded to nine oxygen atoms with Sr-O bond distances ranging from 2.62 to 3.02 Å. materialsproject.org The selenium atom (Se⁴⁺) is part of a pyramidal selenite group (SeO₃²⁻), where it is bonded to three oxygen atoms in a trigonal non-coplanar geometry with Se-O bond lengths of approximately 1.71 Å. materialsproject.orgmdpi.com This pyramidal shape is a common feature of selenite groups and can be described as a pseudo-tetrahedral anion where the lone pair of electrons on the selenium atom acts as an "invisible" fourth ligand. mdpi.com

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and understand chemical bonding. jussieu.frresearchgate.net It provides a measure of the probability of finding an electron pair, thus highlighting the locations of covalent bonds and lone pairs. jussieu.frresearchgate.net

Structural Modifications and Isostructural Relationships

The crystal structure of this compound is not static but can be modified through various chemical substitutions. Understanding these modifications and the resulting isostructural relationships provides deeper insights into the principles of crystal chemistry.

Impact of Divalent Metal Ion Substitution on Crystal Symmetry

The substitution of strontium or other constituent ions with different divalent metal cations can have a significant impact on the crystal symmetry of the resulting compound. A notable example is the family of compounds with the general formula Sr₂M(SeO₃)₂Cl₂, where M can be Co²⁺, Ni²⁺, or Cu²⁺. mdpi.com These compounds are isostructural, all crystallizing in the monoclinic space group P2₁/n. researchgate.netmdpi.com

Crystallographic Data for Isostructural Sr₂M(SeO₃)₂Cl₂ Compounds
Compounda (Å)b (Å)c (Å)β (°)Space GroupReference
Sr₂Co(SeO₃)₂Cl₂5.3400(10)6.4279(6)12.322(1)92.44(1)P2₁/n researchgate.net
Sr₂Ni(SeO₃)₂Cl₂5.3254(11)6.4363(13)12.197(2)92.53(3)P2₁/n researchgate.net
Sr₂Cu(SeO₃)₂Cl₂5.22996(3)6.50528(4)12.34518(7)91.3643(2)P2₁/n osti.gov

Comparative Crystallography with Analogous Selenite and Selenide (B1212193) Structures

A comparative analysis with other selenite and selenide compounds reveals interesting structural relationships. For instance, SrCu(SeO₃)₂ is isostructural with BaCu(SeO₃)₂-III, both belonging to the monoclinic space group C2/c. capes.gov.br This highlights the similar role of strontium and barium in forming the crystal lattice in this particular compound.

The structures of this compound compounds can also be compared to their tellurite (B1196480) and even selenide analogues. For example, the compound SrCu₂(SeO₃)₂Cl₂ is similar to the tellurites SrCu₂(TeO₃)₂Cl₂ and BaCu₂(TeO₃)₂Cl₂. mdpi.com However, there can be notable differences. While Co₅(SeO₃)₄X₂ (X = Cl, Br) compounds are isostructural, the corresponding nickel chloride, Ni₅(SeO₃)₄Cl₂, is not isostructural with the bromide, indicating subtle influences of the halide ion size on the crystal packing. mdpi.com

Comparing this compound (SrSeO₃) with strontium selenide (SrSe), we see a significant difference in their crystal structures, which is expected given the different nature of the selenite and selenide anions. Strontium selenide crystallizes in a much simpler cubic crystal system with the space group Fm-3m, adopting the rock salt (NaCl) structure under ambient conditions. wikipedia.org This stark contrast underscores the profound influence of the anionic group on the resulting crystal architecture.

Analysis of Lattice Parameter Alterations Upon Ion Substitution

The substitution of ions within the crystal lattice of this compound and related compounds induces significant alterations in their structural parameters. These changes are primarily governed by the differences in ionic radii and charge between the host and substituent ions. Detailed crystallographic studies, particularly involving the co-substitution of strontium (Sr²⁺) and selenite (SeO₃²⁻) ions into other crystal systems like hydroxyapatite (B223615) (HA), provide substantial insight into these structural modifications.

Pure this compound (SrSeO₃) crystallizes in the monoclinic P2₁/m space group. materialsproject.org Its lattice parameters have been determined as a = 4.456 Å, b = 5.478 Å, c = 6.574 Å, with a β angle of 107.34°. researchgate.net When strontium and selenite ions are substituted into other compounds, they cause distinct and predictable changes to the host lattice.

Research Findings on Ion Substitution Effects:

A prominent area of research involves the co-substitution of Sr²⁺ and SeO₃²⁻ into the hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] lattice, creating a new compound often referred to as Se-Sr-HA. This system serves as a key example for analyzing the structural impact of these ions.

Effect of Strontium (Sr²⁺) Substitution: The substitution of calcium ions (Ca²⁺) with strontium ions (Sr²⁺) consistently leads to an expansion of the host lattice. This is attributed to the larger ionic radius of Sr²⁺ (118 pm) compared to Ca²⁺ (99 pm). The introduction of the larger cation increases the interatomic distances, resulting in an increase in the unit cell volume. Studies have shown that this substitution causes an increase in both the a- and c-axis lattice parameters of the hydroxyapatite structure.

Effect of Selenite (SeO₃²⁻) Substitution: The replacement of the tetrahedral phosphate (B84403) group (PO₄³⁻) with the trigonal pyramidal selenite group (SeO₃²⁻) also introduces significant strain and alters the lattice dimensions. Research indicates that selenite substitution can significantly expand the "a" lattice parameter, while the effect on the "c" axis is a subject of some conflicting reports in the scientific literature. This expansion along the 'a' axis is largely due to the different geometric shape of the selenite ion compared to the phosphate ion.

The combined effect of co-substituting both Sr²⁺ and SeO₃²⁻ into hydroxyapatite is a general expansion of the unit cell. The substitution of both ions has been observed to increase the a- and c-axis lattice parameters compared to pure hydroxyapatite.

Interactive Data Table: Lattice Parameter Alterations

The following table summarizes findings on the lattice parameter changes in hydroxyapatite upon substitution with strontium and selenite ions.

Furthermore, research into more complex this compound compounds, such as strontium nickel selenite chloride (Sr₂Ni(SeO₃)₂Cl₂) and strontium cobalt selenite chloride (Sr₂Co(SeO₃)₂Cl₂), reveals how the introduction of different transition metals (Ni, Co) into the this compound chloride structure affects the lattice parameters. These compounds crystallize in the monoclinic P2₁/n space group, but with slightly different cell dimensions depending on the substituted metal ion. researchgate.netosti.gov For instance, Sr₂Co(SeO₃)₂Cl₂ has lattice parameters of a=5.3400 Å, b=6.4279 Å, and c=12.322 Å, while the nickel-substituted counterpart has parameters of a=5.3254 Å, b=6.4363 Å, and c=12.197 Å. researchgate.netosti.gov This demonstrates that even subtle changes in the ionic species can lead to measurable alterations in the crystal structure.

Spectroscopic and Advanced Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular structure of materials. ereztech.comamericanelements.com These methods probe the vibrational energy levels of molecules, which are sensitive to the types of atoms, the bonds connecting them, and their local chemical environment. ereztech.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the functional groups present based on their characteristic vibrational frequencies. ereztech.comamericanelements.com In the context of strontium selenite (B80905) (SrSeO₃), FTIR is crucial for confirming the presence and bonding environment of the selenite (SeO₃²⁻) anion.

When selenite ions are incorporated into other materials, such as hydroxyapatite (B223615) (HA), new absorption bands appear that are characteristic of the SeO₃²⁻ group. For instance, in studies of selenium and strontium co-substituted hydroxyapatite, a new peak observed around 830 cm⁻¹ is attributed to the symmetrical stretching mode of the selenite group. nih.gov The intensity of peaks related to the original material, like the phosphate (B84403) bands in hydroxyapatite, may decrease with the substitution of selenite ions. nih.gov This indicates the successful incorporation of the selenite group into the material's structure.

In a broader context, FTIR analysis can identify various functional groups. For example, in the synthesis of strontium oxide (SrO), bands related to the Sr-O bond are observed, alongside bands from hydroxyl groups (O-H) and adsorbed water or atmospheric carbon dioxide (C-O), which can be present as moisture or impurities. wikipedia.org

Table 1: Representative FTIR Bands in Selenite-Containing Materials

Wavenumber (cm⁻¹)AssignmentReference
~830Symmetrical stretching mode of selenite (SeO₃²⁻) nih.gov
601, 904, 1033Vibrational modes of Sr-O bonds wikipedia.org
3476, 3614, 3682Hydroxyl and water-related groups (O-H) wikipedia.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. ereztech.com This technique is particularly effective for studying the vibrational modes of nonpolar bonds. ereztech.com

In the analysis of materials containing the selenite ion, Raman spectroscopy provides detailed information about the molecular vibrations. For the selenite (SeO₃²⁻) ion, characteristic Raman bands correspond to its symmetric and antisymmetric stretching and bending modes. For comparison, studies on uranyl selenite minerals show that the symmetric stretching mode of the (SeO₃)²⁻ unit appears around 797 cm⁻¹. fishersci.ie The antisymmetric stretching vibration (ν₃) of the (SeO₃)²⁻ unit is found at approximately 739 cm⁻¹, while the bending vibrations (ν₄ and ν₂) are observed at lower frequencies, such as 424 cm⁻¹ and 473 cm⁻¹, respectively. fishersci.ie

In materials where selenite is substituted, such as selenium-strontium co-substituted hydroxyapatite, Raman spectroscopy can confirm the incorporation of selenite ions by detecting their characteristic peaks. nih.gov The presence of a band around 830 cm⁻¹ in such materials is assigned to the symmetrical stretching mode of the selenite group. nih.gov Shifts in the positions of other bands, for example, those of the phosphate group in hydroxyapatite, can also indicate structural changes due to the substitution. nih.gov

Table 2: Typical Raman Bands for the Selenite (SeO₃²⁻) Group

Wavenumber (cm⁻¹)Vibrational ModeReference
~797Symmetric stretching (ν₁) fishersci.ie
~739Antisymmetric stretching (ν₃) fishersci.ie
~473Bending (ν₂) fishersci.ie
~424Bending (ν₄) fishersci.ie
~830Symmetrical stretching in substituted materials nih.gov

X-ray Diffraction and Scattering Studies

Powder X-ray Diffraction (XRD) for Phase Purity and Crystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify the crystalline phases present in a bulk sample and to assess its purity. fishersci.no The method involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. fishersci.no The resulting diffraction pattern is a fingerprint of the material's crystal structure.

For materials like strontium selenite, PXRD is used to confirm that the desired crystalline phase has been formed and to check for the presence of any impurities or secondary phases. fishersci.caeasychem.org In studies of selenium and strontium co-substituted hydroxyapatite, XRD analysis verified the phase purity and confirmed the successful substitution of selenium and strontium ions into the hydroxyapatite lattice. easychem.org While the primary hydroxyapatite structure was maintained, slight shifts in the diffraction peaks to lower angles were observed, indicating changes in the lattice parameters due to the incorporation of the larger strontium and selenite ions. easychem.org At higher concentrations of substitution, minor secondary phases like CaSeO₃·H₂O and CaO were sometimes detected. easychem.org

By comparing the experimental diffraction pattern to standard patterns from databases or patterns simulated from known crystal structures, one can confirm the identity and purity of the synthesized compound. fishersci.no

Single Crystal X-ray Diffraction for Atomic Arrangements

Single crystal X-ray diffraction provides the most detailed information about the three-dimensional arrangement of atoms within a crystal. americanelements.com By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can determine the precise coordinates of each atom in the unit cell, as well as bond lengths and angles. americanelements.comnih.gov

Table 3: Example Crystallographic Data from Single Crystal XRD for a this compound-Chloride

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Sr₃(SeO₃)₂Cl₂MonoclinicC2/m13.203(2)5.5355(8)6.6170(10)95.89(1)
Sr₂Co(SeO₃)₂Cl₂MonoclinicP2₁/n5.3400(10)6.4279(6)12.322(1)92.44(1)
Sr₂Ni(SeO₃)₂Cl₂MonoclinicP2₁/n5.3254(11)6.4363(13)12.197(2)92.53(3)
Data sourced from a study on new selenite-chlorides of strontium and d-metals. nih.gov

X-ray Absorption Spectroscopy (XAS), Including EXAFS and XANES, for Local Structure and Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. nih.govnih.gov It is particularly valuable for studying non-crystalline materials or elements at low concentrations. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govamericanelements.com

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. nih.gov The EXAFS region reveals details about the local atomic environment, including the type, number, and distance of neighboring atoms. nih.govcenmed.com

In the context of strontium, EXAFS studies have been used to determine the local coordination around strontium ions sorbed onto various mineral surfaces. nih.gov These studies showed that strontium typically forms hydrated surface complexes with a single shell of 9-10 oxygen atoms at an average distance of 2.61 Å. nih.gov

For selenium, XAS is crucial for determining its speciation. nih.gov EXAFS analysis can identify the atoms bonded to selenium (e.g., Se-O, Se-S, Se-C, or Se-Se bonds) and their distances. nih.govereztech.com XANES spectra are sensitive to the oxidation state of selenium, allowing differentiation between species like selenite (Se(IV)) and selenate (B1209512) (Se(VI)). nih.govfishersci.be For example, in studies of selenite uptake, EXAFS can confirm that selenite is incorporated by substituting for other groups, and it can detail the local structural changes that accommodate this substitution. ereztech.com

Table 4: Information Obtained from XAS Techniques

TechniqueInformation ProvidedApplication Example
XANES Oxidation state and coordination geometry of the absorbing atom. nih.govDifferentiating between Se(IV) in selenite and Se(VI) in selenate. nih.gov
EXAFS Local structure: bond distances, coordination number, and identity of neighboring atoms. nih.govDetermining the Sr-O bond distance and coordination number for strontium sorbed on a mineral surface. nih.gov

Elemental and Compositional Analysis Techniques

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a standard analytical technique used for the elemental analysis and chemical characterization of materials. bruker.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam, typically within a Scanning Electron Microscope (SEM). bruker.com Each element emits X-rays at a unique energy level, allowing for the identification of the elemental composition of the sample. The intensity of the emitted X-rays is proportional to the concentration of the corresponding element, enabling semi-quantitative analysis. myscope.training

In the characterization of this compound and related compounds, EDS is frequently employed to confirm the presence and distribution of the constituent elements: strontium (Sr), selenium (Se), and oxygen (O). Research on complex materials, such as strontium and selenite co-substituted compounds, utilizes EDS to verify the successful incorporation of both strontium and selenite ions into the host matrix. mdpi.combiomaterials.org For instance, elemental analysis of new crystalline phases involving strontium and selenite, such as Sr₂Cu(SeO₃)₂Cl₂, has been confirmed using EDS, which verifies the presence and ratio of the constituent elements. researchgate.net

The technique can be applied to generate elemental maps, which provide a visual representation of the spatial distribution of each element across the sample's surface. myscope.training This is particularly useful for assessing the homogeneity of strontium and selenium distribution within a material. In studies involving the coating of materials with strontium, EDS analysis, often in conjunction with SEM, confirms the presence of strontium in the coating layer. researchgate.netresearchgate.net The characteristic X-ray emission energies for strontium (Lα: 1.806 keV) and selenium are used for their identification. researchgate.net

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. The process involves exciting a sample with high-energy X-rays from a primary source, which causes the atoms in the sample to emit secondary, or "fluorescent," X-rays. spectroscopyonline.com Each element produces a unique set of characteristic fluorescent X-rays, allowing for the identification and quantification of the elements present. nachi.org

XRF is a powerful tool for verifying the elemental ratios in synthesized materials containing this compound. It is used to confirm that strontium and selenite (SeO₃²⁻) ions have been successfully substituted into a material's crystal structure and to determine their concentrations. mdpi.com For example, in the synthesis of selenium and strontium co-substituted hydroxyapatite, XRF analysis is used to measure the molar concentrations of calcium, phosphorus, strontium, and selenium, thereby confirming the intended elemental ratios. mdpi.commdpi.com The combination of XRF data with results from other techniques, like X-ray Diffraction (XRD), provides robust proof of successful ion incorporation into the crystal lattice. mdpi.com

The technique is applicable to a wide range of sample types and can be performed using both laboratory-based and portable handheld analyzers, making it versatile for various research applications. spectroscopyonline.com In the analysis of minerals like celestine (strontium sulfate), XRF is used to determine the bulk chemical composition, identifying major elements like strontium and minor or trace elements such as barium. mdpi.com Similarly, synchrotron radiation X-ray fluorescence (SR-XRF) has been employed to detect and quantify selenium in biological samples with high sensitivity. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDX)

Other Advanced Characterization Modalities

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is determined by measuring the electrophoretic mobility of particles in a liquid medium when an electric field is applied. kit.edu This characterization is crucial for understanding the surface properties of materials like this compound, especially in the context of their interaction with biological or environmental systems.

The introduction of strontium (Sr²⁺) and selenite (SeO₃²⁻) ions into a material's structure significantly alters its surface charge. Studies on substituted hydroxyapatite and bioactive glasses have shown that strontium substitution tends to increase the positive surface charge. mdpi.commdpi.com This effect is attributed to the fact that strontium is more electropositive (Pauling electronegativity of 0.95) compared to an element it might replace, such as calcium (electronegativity of 1.0). mdpi.com An increase in positive zeta potential can enhance the adsorption of negatively charged proteins on the material's surface. mdpi.com

Conversely, the incorporation of selenite ions, which are part of the this compound compound, leads to a decrease in the surface charge, making it more negative. mdpi.com This is due to the high electronegativity of selenium (2.55) compared to an element like phosphorus (2.19) in a phosphate group. mdpi.com In systems where both strontium and selenite are co-adsorbed onto a surface, such as goethite, an electrostatically driven mutual enhancement of adsorption is observed. kit.eduresearchgate.net The presence of the negatively charged selenite complex promotes the adsorption of the positively charged strontium ion. kit.edu

MaterialSubstituted Ion(s)Effect on Surface Charge (Zeta Potential)Reference
Hydroxyapatite (HA)Strontium (Sr²⁺)Increase in positive charge mdpi.com
Hydroxyapatite (HA)Selenium (as Selenite, SeO₃²⁻)Decrease in positive charge (more negative) mdpi.com
Mesoporous Bioactive Glass Nanoparticles (MBGNs)Strontium (Sr²⁺)Increase in positive charge mdpi.com
Goethite SurfaceStrontium (Sr²⁺) and Selenite (SeO₃²⁻)Mutually enhanced adsorption due to electrostatic interaction kit.eduresearchgate.net

Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the surface topography and morphology of solid materials at high resolution. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced from the electron-sample interaction, primarily secondary electrons for imaging morphology. ciqtekglobal.com

In the study of this compound and related materials, SEM is used to visualize the particle shape, size, and surface texture. Research on this compound-containing nanocomposites reveals distinct morphologies. For example, pure this compound has been observed to form a rod-shaped morphology with diameters in the nanometer range (40-50 nm). researchgate.net When incorporated into other materials, such as hydroxyapatite, the substitution of strontium and selenite ions can induce significant morphological changes. mdpi.commdpi.com

Studies have shown that while pure hydroxyapatite may have a uniform, spherical morphology, the co-substitution with strontium and selenite can cause a transition to a plate-like or irregular rod-like structure. mdpi.commdpi.com At higher concentrations of these ions, increased agglomeration and the formation of nanoporosity have been observed, which can be influenced by subsequent processing steps like sintering. mdpi.comdigitellinc.com SEM analysis of strontium coatings on other materials has revealed structures composed of lamellar crystals arranged in aggregated clusters or petal-like formations. researchgate.net This detailed morphological information is critical for understanding the material's physical properties and its potential performance in various applications.

MaterialObserved MorphologyReference
This compoundRod-shaped with diameter of 40-50 nm researchgate.net
Strontium and Selenium Co-substituted HydroxyapatiteChange from spherical to plate-like or irregular rod-like structure with increasing ion concentration mdpi.commdpi.com
Strontium Coating on ImplantsLamellar crystals in aggregated clusters or petal-like arrangement researchgate.net
Selenium-substituted Calcium PhosphateReduced particle size with less evident plate-like crystals at higher selenium levels mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in studying strontium-containing selenite (B80905) compounds, providing detailed information on their electronic and magnetic landscapes.

DFT calculations are effectively used to predict the electronic band structure and density of states (DOS) of complex strontium selenite materials. For instance, in studies of related compounds like strontium nickel selenite chloride (Sr₂Ni(SeO₃)₂Cl₂), DFT calculations within the Generalized Gradient Approximation (GGA+U) have been applied. nih.gov These calculations revealed that the material is a charge-transfer insulator. nih.gov The top of the valence band is primarily composed of O 2p and Cl 3p states, while the bottom of the conduction band is dominated by Ni 3d states. nih.gov

The predictive power of DFT extends to determining fundamental electronic properties such as the band gap. For Sr₂Ni(SeO₃)₂Cl₂, the calculated band gap is approximately 2.0 eV. nih.gov In a similar compound, strontium manganese selenite chloride (Sr₂Mn(SeO₃)₂Cl₂), DFT calculations predicted an electronic band gap of 2.4 eV, which is in good agreement with the experimentally estimated value of 2.82 eV. researchgate.net These theoretical predictions are crucial for understanding the optical and electronic transport properties of these materials.

DFT-Calculated Electronic Properties of this compound Compounds
CompoundDFT MethodCalculated Band Gap (eV)Key Electronic Feature
Sr₂Ni(SeO₃)₂Cl₂GGA + U~2.0Charge-transfer insulator nih.gov
Sr₂Mn(SeO₃)₂Cl₂DFT2.4Consistent with experimental optical gap researchgate.net

DFT serves as a bridge between the atomic structure of a material and its macroscopic properties. In the case of magnetic materials like Sr₂M(SeO₃)₂Cl₂ (where M = Co, Ni), DFT calculations are essential for elucidating the relationship between the crystal structure and magnetic behavior. researchgate.netmdpi.com Calculations can determine the primary magnetic exchange interactions and uniaxial anisotropy, which are fundamental parameters governing the magnetic ordering. nih.govresearchgate.net

Ab initio (first-principles) calculations, often based on DFT, are employed to model the effects of ion substitution on the crystal structure and stability. These methods are particularly valuable for studying how strontium and selenite ions incorporate into other crystal lattices, such as hydroxyapatite (B223615) (HAp), a major component of bone. nih.govnih.gov

Computational studies have investigated the energetic favorability of substituting selenite ions into different sites within a carbonate-containing HAp lattice. nih.gov These calculations can determine the most stable configuration, finding, for example, that selenite doping is most energetically favored in AB-type HAp (where carbonate substitutes at both phosphate (B84403) and hydroxyl sites), followed by B-type and then A-type. nih.gov This stability order is dictated by variations in the geometry and orientation of the selenite ion and its neighbors. nih.gov

Furthermore, these models can predict the structural changes resulting from ion substitution. The co-substitution of larger strontium ions (Sr²⁺) for calcium ions (Ca²⁺) and selenite ions (SeO₃²⁻) for phosphate groups (PO₄³⁻) in HAp has been shown through calculations and confirmed by experimental data to cause an increase in the lattice parameters and an expansion of the unit cell volume. westminster.ac.ukmdpi.com These computational models accurately predict how the introduction of foreign ions strains the lattice, providing critical insights into the design of substituted biomaterials. nih.gov

Interpretation of Structure-Property Relationships

Surface Complexation Modeling for Adsorption Phenomena

Surface complexation models (SCMs) are chemical equilibrium models that provide a molecular-level description of adsorption at mineral-water interfaces. usda.gov They are used to understand and quantify how ions like strontium (Sr²⁺) and selenite (SeO₃²⁻) bind to the surfaces of minerals. While studies on the this compound surface itself are scarce, extensive research on the adsorption of its constituent ions onto well-characterized mineral surfaces like goethite (α-FeOOH) provides significant insight. nih.govresearchgate.netkit.eduacs.org

Using SCMs, such as the Charge Distribution Multisite Complexation (CD-MUSIC) model, researchers have elucidated the specific binding mechanisms of these ions. nih.govkit.edu The models indicate that selenite (in the Se(IV) oxidation state) predominantly forms strong, bidentate inner-sphere surface complexes on the goethite surface. nih.govresearchgate.netacs.org In contrast, strontium (Sr²⁺) is modeled to form weaker, outer-sphere complexes at low to neutral pH and inner-sphere complexes only at high pH. nih.govresearchgate.netkit.eduacs.org

A key finding from SCM analysis of ternary systems (containing goethite, Sr²⁺, and SeO₃²⁻) is the mutual enhancement of adsorption. nih.govacs.org The models suggest this is an electrostatically driven effect rather than the formation of a direct ternary surface complex. nih.govkit.edu The adsorption of negatively charged selenite anions makes the mineral surface more attractive to positively charged strontium cations, and vice-versa. nih.govacs.org SCMs have quantified this effect, showing that in the typical groundwater pH range of 6 to 8, the presence of selenite can increase strontium adsorption by an average factor of five. nih.govacs.org This predictive capability is crucial for understanding the geochemical transport and fate of these ions in the environment. nih.gov

Adsorption Mechanisms of Strontium and Selenite Ions on Goethite from SCM
IonPredominant Complex Type (Low/Neutral pH)Predominant Complex Type (High pH)Interaction in Ternary System
Selenite (SeO₃²⁻)Inner-sphere (bidentate) nih.govInner-sphere (bidentate) nih.govElectrostatically driven mutual enhancement of adsorption nih.govacs.org
Strontium (Sr²⁺)Outer-sphere nih.govresearchgate.netInner-sphere nih.govresearchgate.net

Reactivity and Chemical Transformation Pathways

Oxidation Pathways to Strontium Selenate (B1209512)

The oxidation of the selenium(IV) center in strontium selenite (B80905) to selenium(VI) yields strontium selenate (SrSeO₄). This conversion can be achieved through several pathways, including the use of strong chemical oxidizing agents and thermal methods.

Strong oxidizing agents are effective in converting selenite to selenate. For instance, hydrogen peroxide (H₂O₂) can oxidize strontium selenite to strontium selenate. However, studies on selenite ions in solution indicate that this reaction is often slow at circumneutral pH and may require elevated concentrations of H₂O₂ or acidic conditions to proceed at a reasonable rate. nsf.gov Other potent reactive oxygen species, such as ozone (O₃), hypochlorite (B82951) (OCl⁻), and hydroxyl radicals (●OH), have been shown to oxidize selenite to selenate rapidly in aqueous solutions. nsf.gov

Thermal oxidation represents another viable pathway. When this compound is heated in the presence of air (oxygen), it can be converted to strontium selenate. acs.org This method is also applicable to mixtures of strontium carbonate with selenium dioxide or elemental selenium, which yield strontium selenate upon roasting. acs.org

Table 1: Oxidation Pathways of this compound

Method Oxidizing Agent/Condition Product Governing Equation Reference
Chemical Oxidation Hydrogen Peroxide (H₂O₂) Strontium Selenate (SrSeO₄) SrSeO₃ + H₂O₂ → SrSeO₄ + H₂O
Chemical Oxidation Ozone (O₃), Hypochlorite (OCl⁻) Strontium Selenate (SrSeO₄) SeO₃²⁻ + O₃ → SeO₄²⁻ + O₂ nsf.gov
Thermal Oxidation Heat in Air (O₂) Strontium Selenate (SrSeO₄) 2SrSeO₃ + O₂ → 2SrSeO₄ acs.org

Reduction Pathways to Elemental Selenium

This compound can be reduced to elemental selenium (Se⁰), a process of significant interest in bioremediation and materials synthesis. This transformation can be accomplished through chemical, electrochemical, and biological means.

Chemical reduction in a laboratory setting often employs reducing agents like sodium borohydride (B1222165) (NaBH₄) in aqueous or alcoholic solutions to convert this compound to elemental selenium. The reaction involves the reduction of the Se(IV) in the selenite ion to its elemental state, Se(0). mdpi.com

Electrochemical reduction is another pathway where selenite ions in an aqueous solution are reduced at a cathode surface to form a film of elemental selenium. cyberleninka.runsf.gov This process is thermodynamically favorable and involves a four-electron transfer to directly produce elemental selenium (Se⁰). nsf.govresearchgate.net

In biological systems, various microorganisms can reduce selenite to elemental selenium. veoliawatertech.complos.org This bioreduction is a detoxification mechanism for the microbes and can occur under both aerobic and anaerobic conditions. plos.org The elemental selenium often accumulates as nanoparticles either inside or outside the microbial cells. plos.org

Table 2: Reduction Pathways of this compound

Method Reducing Agent/Process Product Governing Equation Reference
Chemical Reduction Sodium Borohydride (NaBH₄) Elemental Selenium (Se) 4SrSeO₃ + 3NaBH₄ + 9H₂O → 4Se + 3NaH₂BO₃ + 4Sr(OH)₂ + 4H₂ mdpi.com
Electrochemical Reduction Cathodic Potential Elemental Selenium (Se) SeO₃²⁻ + 3H₂O + 4e⁻ → Se + 6OH⁻ cyberleninka.ru
Biological Reduction Microorganisms Elemental Selenium (Se) SeO₃²⁻ → Se⁰ veoliawatertech.complos.org

Anionic Exchange and Substitution Reactions Involving Selenite Ions

The selenite ion in the this compound structure can be replaced by other anions through substitution or exchange reactions. These reactions are particularly relevant in the context of geochemistry and materials science, where the incorporation of different anions can alter the properties of the material.

Common anions that can substitute for the selenite ion include sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻). researchgate.net These substitution reactions can occur in aqueous solutions where the relative concentrations and solubilities of the resulting strontium salts (e.g., strontium sulfate, strontium carbonate) drive the equilibrium.

Anion exchange is a key mechanism for the sorption of selenite onto various mineral surfaces, such as layered double hydroxides and certain cement minerals like AFm phases (aluminate-ferrite-monosulfate). researchgate.netresearchgate.net In these processes, selenite ions in solution can exchange with interlayer anions like sulfate (SO₄²⁻) or chloride (Cl⁻) in the mineral structure. researchgate.net The efficiency of this exchange is influenced by factors such as pH and the presence of competing anions. researchgate.net This type of reaction is crucial for controlling the mobility of selenium in environments containing cementitious materials or certain types of clays. acs.org

Table 3: Anionic Exchange and Substitution Reactions

Reactant/System Exchanging Anion Resulting Strontium Compound Context/Mechanism Reference
This compound (aq) Sulfate (SO₄²⁻) Strontium Sulfate (SrSO₄) Aqueous substitution reaction
This compound (aq) Carbonate (CO₃²⁻) Strontium Carbonate (SrCO₃) Aqueous substitution reaction
Layered Double Hydroxides Selenite (SeO₃²⁻) Interlayer Selenite Anion exchange with interlayer ions (e.g., SO₄²⁻, Cl⁻) researchgate.net
Cement Minerals (e.g., AFm) Selenite (SeO₃²⁻) Selenite-containing mineral phase Anion exchange with interlayer sulfate researchgate.net
Calcite (CaCO₃) Selenite (SeO₃²⁻) Selenite-substituted Calcite Co-precipitation and substitution for carbonate researchgate.net

Environmental Geochemistry and Reactive Transport of Strontium Selenite

Geochemical Behavior of Strontium and Selenium in Aqueous Systems

The mobility and fate of strontium and selenite (B80905) in the environment are governed by a series of complex chemical interactions in aqueous systems. Factors such as pH, the presence of mineral surfaces, and the interplay between the ions themselves dictate their speciation, solubility, and potential for transport.

The pH of an aqueous system is a master variable controlling the chemical form (speciation) and solubility of both strontium and selenite. mdpi.com Selenite (SeO₃²⁻) is one of the dominant forms of selenium under oxidizing conditions. researchgate.net Its solubility and mobility are highly pH-dependent; as the pH decreases (becomes more acidic), selenite's solubility also decreases, making it less mobile. mdpi.com

Strontium, in contrast, behaves similarly to other alkaline earth metals like calcium. mdpi.com Its compounds are generally more soluble in acidic environments. mdpi.com Under alkaline conditions, strontium tends to precipitate, often as strontium carbonate (SrCO₃) if carbonate ions are present, which limits its mobility in the aqueous phase. mdpi.com The sorption of selenite onto goethite surfaces tends to increase as pH decreases, with near-complete removal from solution observed at pH values around 5. kit.edu Conversely, strontium sorption on goethite is weak at acidic and neutral pH but increases significantly under alkaline conditions. agronomy-journal.org

Table 1: General Influence of pH on Strontium and Selenite in Aqueous Systems

Ion pH Condition Predominant Effect Resulting Mobility
Selenite (SeO₃²⁻) Acidic (Low pH) Decreased solubility, increased adsorption Lower
Alkaline (High pH) Increased solubility, decreased adsorption Higher
Strontium (Sr²⁺) Acidic (Low pH) Increased solubility, weak adsorption Higher

This table provides a generalized summary based on available research. mdpi.comkit.eduagronomy-journal.org

Goethite (α-FeOOH) is a thermodynamically stable and common iron oxy-hydroxide that significantly influences the retention of strontium and selenite in soils and sediments. acs.orgkit.edu The mechanisms by which these ions adsorb to the goethite surface differ substantially, as revealed by spectroscopic studies and surface complexation modeling. acs.orgkit.edu

Selenite (SeO₃²⁻): Selenite anions form strong chemical bonds with the goethite surface. Research indicates that selenite predominantly forms bidentate inner-sphere surface complexes, meaning the ion directly bonds to two iron atoms on the mineral surface without an intermediate water molecule. acs.orgkit.eduresearchgate.net This type of strong complexation leads to significant retention of selenite on goethite, especially under acidic conditions. agronomy-journal.org

Strontium (Sr²⁺): The adsorption of strontium cations is more dependent on pH. acs.org At low to intermediate pH values, strontium is assumed to form outer-sphere complexes. acs.orgkit.eduresearchgate.net In this configuration, the strontium ion remains hydrated and is held near the mineral surface by electrostatic attraction, without direct bonding to the surface atoms. osti.gov At high pH (alkaline conditions), strontium transitions to forming inner-sphere complexes, creating a stronger, more direct bond with the goethite surface. researchgate.netacs.orgkit.edu

When both strontium and selenite are present in the same system, their adsorption behavior on mineral surfaces like goethite is not independent. Studies have revealed a significant, electrostatically driven mutual enhancement of adsorption rather than direct competition or the formation of a ternary surface complex. acs.orgkit.edu

The adsorption of the selenite anion (SeO₃²⁻) onto the goethite surface imparts a more negative surface charge to the mineral. This increased negative charge enhances the electrostatic attraction of the positively charged strontium cation (Sr²⁺) to the surface. kit.edumdpi.com This effect is particularly pronounced for strontium in the typical groundwater pH range of 6 to 8, where its adsorption can be enhanced by an average factor of five in the presence of selenite. acs.orgkit.edu

While selenite promotes the adsorption of strontium as an outer-sphere complex, the interaction can become competitive at high pH. acs.orgkit.edu Under these alkaline conditions, both selenite and strontium tend to form inner-sphere complexes, leading them to compete for the same reactive sites on the mineral surface. acs.orgkit.edu This complex interplay highlights that the presence of one ion can significantly alter the environmental fate of the other. kit.edu

Adsorption Mechanisms on Mineral Surfaces (e.g., Goethite)

Environmental Fate and Mobility Studies

Understanding the fundamental geochemical behaviors of strontium and selenite allows for the development of models that predict their movement and long-term fate in the environment. This is particularly critical for managing radioactive waste, where the goal is to ensure long-term containment and isolation from the biosphere. iosrjournals.orgnih.gov

Reactive transport models are powerful tools that simulate the movement of dissolved substances through porous media like soil and rock, accounting for both physical transport processes (advection and dispersion) and geochemical reactions (adsorption, precipitation/dissolution). nih.govredalyc.orggeoscienceworld.org

Column experiments, where solutions containing strontium and selenite are passed through porous materials like goethite-coated sand, provide critical data for validating these models. researchgate.net Such experiments have shown that the co-presence of selenite and strontium can significantly retard their movement compared to when they are present alone. researchgate.net Modeling these experiments has revealed complexities, such as the need to account for the partial coverage of sand grains by goethite, which can create charge heterogeneities and influence transport pathways. researchgate.net The development of robust reactive transport models requires integrating detailed knowledge of adsorption mechanisms and the specific properties of the minerals within the porous medium. researchgate.netmsaweb.org

Deep geological repositories are the proposed solution for the long-term disposal of high-level radioactive waste, including spent nuclear fuel. nih.goviaea.orgenergy.gov The long-term safety of these facilities relies on a multi-barrier system, in which the surrounding host rock is a critical component for retarding the migration of any released radionuclides. nih.gov

Strontium-90 (t½ ≈ 28.8 years) and Selenium-79 (t½ ≈ 327,000 years) are two fission products of concern due to their mobility and potential for biological uptake. nih.goviosrjournals.orgiaea.org The geochemical phenomena described above have direct implications for their containment:

Enhanced Retention: The mutual enhancement of strontium and selenite adsorption on iron oxides like goethite suggests that their co-location in a repository could lead to greater retention than would be predicted by studying each isotope in isolation. acs.orgkit.edu

Predictive Modeling: The data on pH influence, adsorption mechanisms, and co-adsorption are essential inputs for reactive transport models used in the performance and safety assessment of geological repositories. nih.gov These models predict that elements like strontium will be significantly retained through sorption processes in geologic media. nih.gov

Buffering Conditions: The chemical environment of a repository, often featuring cementitious materials, is highly alkaline (pH 12.5-13.5). Under these conditions, strontium solubility is expected to be very low, promoting its immobilization. mdpi.com The behavior of selenium is also strongly controlled by the redox conditions and pH within the repository environment. researchgate.net

A thorough understanding of the environmental geochemistry of strontium and selenite is therefore indispensable for building confidence in the long-term safety and effectiveness of geological disposal strategies for radioactive waste. acs.orgkit.edu

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
Strontium 5359327
Selenite 1092
Goethite 92131235
Strontium Selenite 159518
Water 962

Reactive Transport Through Porous Media

Natural Occurrences and Mineralogical Context of Selenite and Strontium-Bearing Minerals

While this compound (SrSeO₃) itself is not a commonly reported natural mineral, its constituent components, strontium and selenite, are found in various geological settings. The natural occurrence of strontium is primarily in the form of celestite (strontium sulfate (B86663), SrSO₄) and strontianite (strontium carbonate, SrCO₃). mineralseducationcoalition.orgarkansas.govamazonaws.comchalmers.se Selenite is a crystalline variety of gypsum (calcium sulfate dihydrate, CaSO₄·2H₂O). geologyscience.comfranceperles.comwikipedia.org Understanding the formation and occurrence of these related minerals provides a framework for predicting the potential environments where this compound could form.

Formation in Evaporite Deposits and Other Geological Settings

Evaporite deposits, formed from the evaporation of saline water in marine or lacustrine environments, are the primary geological setting for the formation of both selenite and celestite. geologyscience.comearthmagazine.org

The formation of selenite in these settings is a process of sedimentary precipitation. It begins with a source of calcium and sulfate ions, typically from the weathering of rocks. geologyscience.com In environments with high rates of evaporation, such as shallow marine areas, salt lakes, or lagoons, the concentration of these dissolved minerals increases. franceperles.comvandjcrystal.com This leads to the crystallization of gypsum, which can form large, transparent selenite crystals. franceperles.comkalifano.com The process often involves the slow evaporation of mineral-rich water, allowing for the growth of well-formed crystals. vandjcrystal.comnickyogameditation.co.uk Selenite deposits are found worldwide in locations that were once covered by ancient seas. vandjcrystal.comkalifano.com

Similarly, celestite is frequently found in sedimentary rocks, particularly in association with evaporite deposits containing gypsum and halite. earthmagazine.orgchemicalbook.com It can precipitate directly from strontium-rich brines during the evaporation of seawater. earthmagazine.orgmdpi.com The concentration of strontium in these brines can increase as other minerals, like calcium sulfate, precipitate out. researchgate.net For instance, studies of Miocene evaporite deposits in Spain and Poland show that strontium content in gypsum layers can vary, reflecting changes in salinity and the hydrological stability of the basin. researchgate.netresearchgate.net Higher strontium concentrations in gypsum are often associated with increased salinity. researchgate.net

Beyond evaporite settings, strontium-bearing minerals can also be found in hydrothermal veins. arizona.edu Celestite can act as a gangue mineral in some ore deposits. arizona.edu

Secondary Mineral Formation Processes

Secondary mineral formation involves the alteration of pre-existing minerals through chemical reactions with fluids. Selenite can form as a secondary mineral through the hydration of anhydrite (CaSO₄) or the alteration of other calcium-bearing minerals by sulfate-rich fluids. geologyscience.com This process is a common part of the diagenetic history of many evaporite sequences. geologyscience.com

Strontianite (SrCO₃) often forms as a secondary mineral through the alteration of celestite. arizona.edu This transformation can occur when carbon dioxide-bearing groundwater interacts with celestite veins. arizona.edu The presence of organic acids from surface vegetation can also contribute to this alteration process, particularly near the surface. arizona.edu

The formation of secondary strontium-bearing minerals can also be driven by hydrothermal fluids. mdpi.com In granitic systems, for example, the alteration of primary minerals like K-feldspar and apatite, which can contain trace amounts of strontium, can release strontium into hydrothermal fluids. mdpi.com This can lead to the precipitation of secondary strontium phosphates. mdpi.com The replacement of gypsum by Sr-rich hot brines is another proposed mechanism for the formation of celestine deposits. mdpi.comresearchgate.net This process involves the dissolution of gypsum and the simultaneous precipitation of celestine as the fluids become saturated with respect to the less soluble strontium sulfate. mdpi.com

The processes that lead to the formation of secondary minerals are complex and depend on factors such as fluid composition, temperature, pressure, and the chemistry of the host rock. mdpi.commdpi.comopengeology.org

Geological and Geochemical Constraints on Strontium Mineralization and Deposit Genesis

The formation of strontium mineral deposits is controlled by a combination of geological and geochemical factors. The primary source of strontium is a key constraint. Isotopic studies, particularly of strontium (⁸⁷Sr/⁸⁶Sr) and sulfur (δ³⁴S), are crucial for tracing the origins of ore-forming fluids and the strontium itself. mdpi.comifremer.frgeoscienceworld.org

For many large celestine deposits, the source of strontium is believed to be marine sedimentary rocks, particularly evaporite sequences within formations like the Jialingjiang Formation in China. mdpi.com The strontium isotopic ratios in the celestine often match those of the host formation, indicating that the ore-forming fluids derived their metals predominantly from these rocks. mdpi.comresearchgate.net

The nature of the mineralizing fluid is another critical factor. Many large celestine deposits are thought to be formed by hydrothermal activity involving basinal brines. mdpi.com These hot brines, which can originate from meteoric water, diagenetic fluids, or even have a magmatic component, circulate through the rock, leaching strontium and other elements. mdpi.comresearchgate.net Fluid inclusion studies help to determine the temperature and salinity of these ore-forming fluids. mdpi.com For example, studies of the Huayingshan strontium deposits in China indicate mineralization temperatures between 100°C and 340°C from fluids with moderate salinity. mdpi.com

Tectonic settings also play a significant role by creating the necessary pathways for fluid migration. Faults and fractures can act as conduits for hydrothermal fluids to move and interact with source rocks and then precipitate minerals in suitable locations. mdpi.com For instance, the genesis of some gold deposits is linked to fault systems that also control the emplacement of related mineral dykes. mdpi.com

The precipitation mechanism is the final step in deposit formation. For strontium, this often involves the replacement of pre-existing minerals. A strong negative correlation between the content of strontium and calcium oxide in some celestine deposits supports the theory of gypsum replacement by strontium-rich brines. mdpi.comresearchgate.net Changes in the physical and chemical conditions of the fluid, such as temperature, pressure, or mixing with other fluids, can trigger the precipitation of strontium minerals. mdpi.com

The table below summarizes the key geological and geochemical constraints on the genesis of strontium deposits.

Factor Constraint Indicators and Methods of Study
Strontium Source The availability of rocks enriched in strontium.Strontium isotope ratios (⁸⁷Sr/⁸⁶Sr), sulfur isotope ratios (δ³⁴S), geochemical analysis of host rocks. mdpi.comgeoscienceworld.org
Mineralizing Fluid The presence of fluids capable of leaching, transporting, and precipitating strontium.Fluid inclusion microthermometry (temperature and salinity), hydrogen and oxygen isotope analysis, geochemical modeling. mdpi.comresearchgate.net
Tectonic Setting The existence of geological structures that facilitate fluid flow.Structural mapping of faults and fractures, regional tectonic analysis. mdpi.com
Precipitation Mechanism The chemical and physical processes that cause strontium to come out of solution.Mineralogical studies, petrographic analysis (e.g., replacement textures), geochemical analysis (e.g., elemental correlations). mdpi.comresearchgate.net

Academic Material Science and Biotechnological Applications

Bioactive Ceramics and Composite Materials Research

Bioactive ceramics are a class of materials designed to interact with biological systems, promoting beneficial responses such as bone growth. Research has increasingly focused on doping these ceramics with specific ions to enhance their performance.

Strontium and Selenium Co-substituted Hydroxyapatite (B223615) (Se-Sr-HA) Systems for Biomaterial Development

Hydroxyapatite (HA), with a chemical formula of Ca₁₀(PO₄)₆(OH)₂, is a primary inorganic component of bone and teeth, making it a foundational material for bone grafts and coatings for medical implants. nih.gov To improve its biological and antimicrobial properties, researchers have developed methods to substitute ions within its crystal lattice. One such development is strontium and selenium co-substituted hydroxyapatite (Se-Sr-HA). fishersci.fiamericanelements.com

In these systems, strontium ions (Sr²⁺) are intended to replace calcium ions (Ca²⁺), while selenite (B80905) ions (SeO₃²⁻) substitute for phosphate (B84403) ions (PO₄³⁻). fishersci.fi The synthesis of Se-Sr-HA is often achieved through a wet chemical precipitation method, followed by sintering at high temperatures (e.g., 900 °C) to form a stable, crystalline structure. fishersci.fiamericanelements.comnih.gov Studies have successfully synthesized Se-Sr-HA with varying molar ratios of selenium and strontium, confirming through techniques like X-ray diffraction (XRD) that the ions are incorporated into the HA lattice without forming secondary phases, thus maintaining the structural integrity of the material. fishersci.fiufc.br These advanced bioceramics are being investigated for applications such as antibacterial coatings and bone fillers. americanelements.comnih.gov

Fundamental Mechanisms of Bioactivity Enhancement and Material Property Modification via Ion Substitution

The substitution of strontium and selenite ions into the hydroxyapatite framework induces significant changes in the material's physicochemical and biological properties. fishersci.fi

Bioactivity and Osteogenic Properties: Strontium is well-known for its beneficial effects on bone metabolism. cenmed.com It can stimulate the proliferation and differentiation of osteoblasts (bone-forming cells) while inhibiting the activity of osteoclasts (cells that break down bone tissue). cenmed.com The incorporation of Sr²⁺ into the HA lattice aims to leverage these therapeutic properties, enhancing the material's ability to promote new bone formation. cenmed.com Studies have shown that strontium-substituted HA significantly improves osteo-conductivity and inductivity. fishersci.fi

Antibacterial Properties: Selenium is an essential trace element that, in certain forms and concentrations, exhibits potent antimicrobial activity. fishersci.fi The incorporation of selenite ions into the HA lattice imparts the ability to combat bacterial infections, a major cause of implant failure. nih.gov Se-Sr-HA has demonstrated excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus carnosus) and Gram-negative (e.g., Escherichia coli) bacteria. fishersci.fiamericanelements.com

Synergistic Effects and Cytotoxicity Mitigation: While selenium provides antibacterial benefits, it can be cytotoxic at higher concentrations. americanelements.comnih.gov A key finding in Se-Sr-HA research is that the co-substitution of strontium can offset the negative cytotoxic effects of selenium. americanelements.comnih.gov This synergistic interaction allows for the development of a biomaterial that is both effectively antibacterial and cytocompatible, enhancing the biological properties of pure hydroxyapatite. fishersci.fiamericanelements.com

Physicochemical Modifications: Ion substitution alters the physical characteristics of the hydroxyapatite. The incorporation of larger ions like strontium can cause an expansion of the unit cell volume and changes in the lattice parameters. nih.govufc.br Furthermore, the substitution of Ca²⁺ with the more electropositive Sr²⁺ can lead to an increase in the material's surface charge, which may influence protein adsorption and cell interaction. fishersci.fi Acellular in vitro tests have confirmed that Se-Sr-HA is highly bioactive compared to pure HA. fishersci.fiamericanelements.comnih.gov

Below is a data table summarizing the changes in lattice parameters and elemental composition of hydroxyapatite upon co-substitution with strontium and selenium, based on data from a study that synthesized the materials via wet precipitation and sintered them at 900°C.

Materiala-axis (Å)c-axis (Å)Unit Cell Volume (ų)Ca/P Molar Ratio
HA (Reference) 9.4216.881528.81.67 (Stoichiometric)
Se-Sr-HA 9.4326.892530.71.53
Data sourced from scientific research on co-substituted hydroxyapatite. nih.govufc.br

Development of Hydrogel Scaffolds Incorporating Strontium and Selenite Bioceramics

To create more effective structures for tissue engineering, bioceramics are often incorporated into scaffolds that mimic the body's extracellular matrix. Hydrogels, which are water-swollen polymer networks, are excellent candidates for this purpose. However, hydrogels made from polymers like polyacrylamide (PAAm) and carboxymethylcellulose (CMC) can lack the necessary mechanical strength and osteogenic properties for bone regeneration. fishersci.noereztech.com

To address these limitations, researchers have developed composite hydrogel scaffolds by incorporating strontium and selenium-doped bioceramics (SSBC) into a PAAm-CMC matrix. fishersci.noereztech.com These scaffolds are typically synthesized using free-radical polymerization. ereztech.comfishersci.be The inclusion of the bioceramic particles enhances the mechanical properties and crystallinity of the hydrogel. fishersci.noereztech.com

Research findings indicate that these composite scaffolds support the adhesion and proliferation of osteoblast cells (MC3T3-E1) and exhibit good alkaline phosphatase activity, a marker for bone formation. fishersci.noereztech.com Furthermore, the release of strontium and selenium ions from the bioceramic component provides the desired therapeutic effects: strontium promotes osteogenesis, while selenium can induce an inhibitory effect on bone cancer cells (human osteosarcoma MG63 cell line). fishersci.noereztech.com These multifunctional scaffolds show significant potential for use in hard tissue regeneration and for the recovery of bone cancer patients. ereztech.comfishersci.be

Role in Microbiological Enrichment Media Development

In microbiology, selective media are crucial for isolating specific microorganisms from mixed populations. Strontium selenite finds a direct application as a key selective agent in certain enrichment broths.

This compound Broth for Selective Isolation and Culturing of Specific Bacterial Strains (e.g., Salmonella species)

This compound broth is an enrichment medium used for the selective isolation of Salmonella species, including Salmonella typhi, the causative agent of typhoid fever. wikipedia.orgamericanelements.com The principle behind its selectivity relies on the ability of sodium selenite (formed from this compound in the broth) to inhibit the growth of many Gram-positive and Gram-negative bacteria, such as coliforms and enterococci, while allowing Salmonella to proliferate. fishersci.seamericanelements.com

The broth is typically inoculated with a sample, such as feces, and incubated for a specific period (e.g., 12-24 hours) before being subcultured onto a solid differential agar. wikipedia.orgfishersci.se This enrichment step increases the chances of recovering Salmonella from samples where it may be present in low numbers.

Comparative Studies on the Efficacy of this compound Media Against Other Enrichment Formulations

The effectiveness of this compound broth has been evaluated against other common enrichment media for Salmonella isolation. These comparative studies are essential for optimizing diagnostic protocols.

In various trials, this compound broth has been compared with formulations such as Selenite F broth, tetrathionate (B1226582) broth, Rappaport medium, and strontium chloride M broth. wikipedia.orgamericanelements.com

vs. Selenite F Broth: this compound broth was found to be superior to Selenite F broth for the recovery of S. typhi from human feces and sewage. americanelements.com

vs. Strontium Chloride M Broth: In a study on isolating Salmonella from egg products, strontium chloride M broth yielded a significantly higher number of isolates (97 out of 104) compared to this compound broth (42 out of 104) and a variation called this compound A broth (57 out of 104). indiamart.com This suggests that the choice of medium can be highly dependent on the sample type and the target Salmonella serovars.

vs. Other Media for Specific Strains: For the isolation of Salmonella, Arizona, and Edwardsiella from human feces, a combination of this compound A broth (at 37°C) and strontium chloride B broth (at 43°C) proved to be an effective strategy. wikipedia.org

The table below presents findings from a comparative study on the isolation of Salmonella sp. from egg pulp using different enrichment broths. indiamart.com

Enrichment BrothNumber of Salmonella Isolations
Strontium Chloride M Broth 97
This compound A Broth 57
This compound Broth 42
Data from a study evaluating 104 total isolations from egg pulp. indiamart.com

These studies highlight that while this compound broth is a valuable tool, particularly for certain serotypes like S. typhi, no single enrichment medium is optimal for all situations. The efficacy depends on the specific Salmonella strain, the nature of the sample, and the incubation conditions. wikipedia.orgindiamart.com

Molecular and Cellular Interaction Mechanisms in Biomedical Research Contexts

Interaction with Cellular Pathways and Molecular Targets (e.g., selenoproteins, glutathione (B108866) peroxidase, thioredoxin reductase)

In biological systems, the selenite component of this compound is a key player in cellular redox regulation. Selenite can be incorporated into selenoproteins, a class of proteins containing the amino acid selenocysteine. These proteins, including glutathione peroxidases (GPXs) and thioredoxin reductases (TrxRs), are crucial for maintaining cellular homeostasis by mitigating oxidative stress. nih.gov

Glutathione peroxidases are a family of enzymes that play a vital role in protecting cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. nih.govresearchgate.net Thioredoxin reductases are enzymes that reduce thioredoxin, which in turn regulates various cellular processes, including DNA synthesis and repair, through its own reducing activity. nih.govpnas.org The selenite from this compound can interact with glutathione, leading to the formation of selenodiglutathione, a step that can influence cellular redox balance. nih.gov

The interaction of selenite with these molecular targets can modulate several signaling pathways. For instance, selenite has been shown to influence the AKT/mTOR pathway, which is critical for cell growth and survival. frontiersin.org In some cancer cells, selenite treatment leads to the inhibition of this pathway in a reactive oxygen species (ROS)-dependent manner. frontiersin.org Furthermore, selenite can affect the MAPK signaling pathway, although its impact can vary depending on the cell type. nih.gov In certain cancer cell lines, selenite treatment has been associated with the activation of the p38 MAPK stress pathway, while having a lesser effect on the ERK1/2 survival pathway. nih.gov

Mechanistic Understanding of Selenite-Induced Effects and Their Mitigation by Strontium Co-substitution at the Cellular Level

While selenite is essential for the function of key antioxidant enzymes, at higher concentrations, it can induce cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.commdpi.com This pro-oxidant activity is a key mechanism behind its anticancer effects. mdpi.comoncotarget.com The cytotoxicity of selenite is often linked to its interaction with intracellular thiols like glutathione, which can lead to the production of superoxide (B77818) radicals and other ROS. nih.gov

The interplay between strontium and selenite is particularly relevant in the development of multifunctional biomaterials. For instance, in strontium and selenium co-substituted hydroxyapatites, strontium not only promotes bone formation but also helps to balance the biological response to selenite, leading to materials with both antibacterial and osteogenic properties.

Investigation of Cell Death Induction Mechanisms (e.g., apoptosis, ferroptosis) for mechanistic insights in biological systems

Research has shown that this compound and its constituent ions can induce various forms of regulated cell death, providing valuable mechanistic insights into its biological activity, particularly in cancer therapy research.

Apoptosis: Selenite has been widely studied for its ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. frontiersin.orgmdpi.com The mechanisms underlying selenite-induced apoptosis are often multifactorial and can involve the generation of ROS, which in turn triggers downstream signaling cascades. frontiersin.orgfrontiersin.org This can lead to the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net In some cellular contexts, selenite-induced apoptosis is linked to the unfolded protein response and endoplasmic reticulum stress. nih.gov The presence of strontium can modulate these apoptotic effects. For instance, strontium ranelate has been shown to prevent osteoblast apoptosis induced by pro-inflammatory cytokines. frontiersin.org

Ferroptosis: More recently, ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been identified as a key mechanism of selenite's anticancer activity. thno.orgresearchgate.net High doses of selenite can induce ferroptosis by dysregulating glutathione peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation. mdpi.comresearchgate.net The inhibition of GPX4 leads to an accumulation of lipid ROS, ultimately causing cell death. mdpi.comresearchgate.net Selenite can also impact other components of the ferroptosis pathway, such as the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for glutathione synthesis. nih.gov The combination of strontium and selenium in nanoformulations has been shown to synergistically induce both apoptosis and ferroptosis in tumor cells. thno.orgresearchgate.net This is achieved through mechanisms that include the depletion of glutathione, inhibition of GPX4, and an imbalance in iron homeostasis. thno.orgresearchgate.net

The ability of this compound to induce multiple cell death pathways highlights its potential as a multifunctional agent in biomedical applications. The interplay between apoptosis and ferroptosis induction offers a promising strategy to overcome resistance to conventional therapies that target only a single cell death pathway. thno.org

Advanced Analytical Methodologies for Strontium and Selenium

Isotope Analysis of Strontium in Geological and Biological Samples

Strontium isotope ratios, particularly 87Sr/86Sr, serve as powerful tracers in geological and biological systems, providing insights into provenance, weathering processes, and dietary patterns. Several mass spectrometric techniques are utilized for precise and accurate strontium isotope analysis.

LA-MC-ICP-MS is a highly efficient method for in-situ isotopic analysis of solid samples, minimizing the need for sample dissolution. unesp.br This technique is particularly valuable for analyzing geological and biological materials like carbonates and has been successfully applied to determine 87Sr/86Sr ratios in these matrices. nih.gov The method allows for rapid data acquisition compared to traditional techniques like thermal ionization mass spectrometry (TIMS). unesp.br

The primary challenge in LA-MC-ICP-MS analysis of strontium isotopes is the presence of isobaric interferences, where ions of different elements have the same mass-to-charge ratio. rsc.org Key interferences for 87Sr include 87Rb. nih.gov Corrections for these interferences are essential for accurate results and are typically achieved by monitoring other isotopes of the interfering element. nih.gov For instance, the interference of 87Rb on 87Sr is corrected by measuring the 85Rb signal. nih.gov Polyatomic interferences from elements like calcium can also occur. nih.gov Despite these challenges, with modern instrumentation, minerals with strontium concentrations above 500 ppm can be analyzed with high precision. nih.gov

Recent applications have demonstrated the utility of LA-MC-ICP-MS in obtaining high-spatial-resolution Sr isotopic data from minerals like apatite, which is crucial for understanding the petrogenesis of igneous rocks. rsc.org The development of this technique has significantly advanced the in-situ analysis of strontium isotopes in geological samples. researchgate.net

Inductively coupled plasma optical emission spectrometry (ICP-OES) is a robust and widely used technique for determining the total concentration of elements, including strontium, in a variety of samples. mdpi.comunil.ch In ICP-OES, the sample is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample. mdpi.com

ICP-OES offers several advantages, including the capability for multielement determination over a wide concentration range. mdpi.com It is a well-established and routine technique, and its performance continues to be enhanced through innovations in sample introduction and plasma viewing configurations (radial, axial, and dual-view). mdpi.comunil.ch For strontium analysis, ICP-OES has been applied to various matrices, including rice and water samples. nih.govresearchgate.net The technique's reliability is often validated using certified reference materials to ensure accuracy. researchgate.netcarlroth.com

While highly effective for elemental quantification, standard ICP-OES does not provide isotopic information. However, it is often used in conjunction with mass spectrometric techniques for a comprehensive analysis.

Atomic Absorption Spectrometry (AAS) is another key technique for the quantitative determination of strontium. acs.org It relies on the principle that atoms absorb light at specific wavelengths characteristic of the element. technologynetworks.com

Flame Atomic Absorption Spectrometry (FAAS) is a well-established method for determining strontium concentrations, particularly in the parts per million (ppm) range. technologynetworks.com In FAAS, a solution containing the sample is nebulized into a flame, where it is atomized. technologynetworks.com The technique is known for its simplicity, speed, and selectivity. researchgate.netsctunisie.org However, FAAS can be susceptible to chemical and ionization interferences from other elements present in the sample matrix. sctunisie.orgnemi.gov To mitigate these interferences, chemical modifiers or releasing agents, such as lanthanum chloride and potassium chloride, are often added to both samples and standards. nemi.gov FAAS has been successfully used to determine strontium in various samples, including milk and brines. sctunisie.orgpjoes.com

Electrothermal Atomic Absorption Spectrometry (GFAAS) , also known as graphite (B72142) furnace atomic absorption spectrometry, offers significantly higher sensitivity than FAAS, allowing for the detection of metals at very low concentrations (parts per billion or less). technologynetworks.com In GFAAS, a small amount of the sample is placed into a graphite tube that is then heated electrically to atomize the sample. technologynetworks.com This technique is preferred when sample volumes are limited or when very low detection limits are required. ajol.info GFAAS has been validated for the analysis of strontium in biological samples like plasma. nih.govresearchgate.net The use of Zeeman background correction in GFAAS can effectively eliminate interferences from the sample matrix. ajol.info

Parameter FAAS GFAAS
Sensitivity Lower (ppm range) technologynetworks.comHigher (ppb range) technologynetworks.com
Sample Volume LargerSmaller ajol.info
Interferences Prone to chemical and ionization interferences sctunisie.orgnemi.govMatrix effects can be significant but are often managed with modifiers and background correction ajol.info
Atomization Flame technologynetworks.comElectrically heated graphite tube technologynetworks.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Speciation and Quantification of Selenium in Environmental Matrices

The environmental behavior and toxicity of selenium are highly dependent on its chemical form or speciation. uw.edu.plresearchgate.net The primary inorganic forms of selenium in the environment are selenite (B80905) (Se(IV)) and selenate (B1209512) (Se(VI)). uw.edu.pl Organic selenium compounds, such as selenoamino acids, are also significant, particularly in biological systems. uw.edu.pl Therefore, analytical methods that can differentiate and quantify these various selenium species are essential for environmental risk assessment. alsglobal.com

Determining selenium speciation is often challenging due to the very low concentrations typically found in environmental samples. tandfonline.com A common approach involves coupling a separation technique, such as liquid chromatography (LC), with a sensitive detection method like inductively coupled plasma mass spectrometry (ICP-MS). alsglobal.com LC-ICP-MS allows for the separation of different selenium species before they are introduced into the ICP-MS for quantification, providing highly accurate and precise measurements with very low detection limits. alsglobal.com

Other techniques used for selenium speciation include:

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS): This is a sensitive method often used for the determination of inorganic selenium species. rsc.org

Differential Pulse Cathodic Stripping Voltammetry (DPCSV): This electrochemical method is suitable for determining very low concentrations of selenium. tandfonline.com

The choice of analytical method depends on the specific selenium species of interest, the sample matrix, and the required detection limits. The combination of separation techniques with sensitive detectors is a powerful strategy for comprehensive selenium speciation analysis in complex environmental matrices. uw.edu.pl

Q & A

Q. What are the standard protocols for preparing strontium selenite-based enrichment media in microbiological studies?

this compound A broth is prepared by dissolving 0.2 g strontium hydrogen selenite (Sr(HSeO₃)₂) in water, followed by adding 0.5 g Bacto tryptone, 0.8 g NaCl, and 0.05 g Na₂HPO₄ per 100 ml. The pH stabilizes at 6.8 without adjustment, and the medium is sterilized by steaming (30 minutes). Incubation at 37°C or 43°C optimizes pathogen isolation (e.g., Salmonella typhi), with comparative studies showing superiority over selenite F and tetrathionate broths .

Q. How does this compound function as a selective agent in bacterial enrichment?

The medium suppresses non-pathogenic Enterobacteriaceae via selenium toxicity while promoting pathogenic strains (e.g., Salmonella, Arizona). Elevated incubation temperatures (43°C) enhance selectivity, particularly for Edwardsiella. Validation involves parallel testing with Rappaport’s broth and statistical analysis of isolation rates across fecal and environmental samples .

Q. What analytical techniques confirm the chemical identity of this compound in synthesized samples?

Q. How do geochemical processes influence strontium distribution in this compound-containing minerals?

During anhydrite (CaSO₄) hydration to gypsum (CaSO₄·2H₂O), ~15.5% of Sr is lost due to structural incompatibility in gypsum’s monoclinic lattice. Partition coefficients (e.g., KSrG = 0.20 for gypsum types) are calculated via ICP-MS analysis, with multivariate discriminant analysis identifying Sr as the key discriminator between anhydrite and gypsum phases .

Q. What experimental designs resolve contradictions in pathogen isolation efficacy across this compound media variants?

Comparative studies use split-sample testing: identical fecal samples are cultured in this compound A (37°C), strontium chloride B (43°C), and selenite F broths. Isolation rates for Salmonella and Shigella are statistically analyzed (chi-square tests), with direct plating on deoxycholate citrate agar as a control. Conflicting results (e.g., selenite A vs. Rappaport media) are resolved through meta-analyses of large datasets (>5,000 samples) .

Q. How do crystal growth conditions affect strontium incorporation in selenite gypsum?

Strontium content inversely correlates with gypsum crystal size on a logarithmic scale. Fibrous gypsum (fine crystals) contains 3.46× less Sr than massive gypsum (coarse crystals), determined via SEM-EDS mapping and atomic absorption spectroscopy (AAS). Brine concentration (×3.4–×7.5) and temperature (32–35°C) during crystallization are controlled to model natural hydration processes .

Q. What methodologies evaluate this compound’s sorption/desorption dynamics in environmental systems?

Batch experiments involve reacting Sr²⁺ and SeO₃²⁻ solutions (prepared from Sr(NO₃)₂ and Na₂SeO₃) with volcanic tuff or clay matrices. Sorption is quantified via ICP-OES after 24-hour equilibration, while desorption is measured using sequential extraction (e.g., 0.01M CaCl₂). Diffusion coefficients are derived from column studies under simulated groundwater flow .

Q. How can strontium isotope analysis enhance provenance studies of selenite minerals?

⁸⁷Sr/⁸⁶Sr ratios are measured via thermal ionization mass spectrometry (TIMS) and compared to regional baselines. Multi-isotope approaches (e.g., δ¹⁸O, δ³⁴S) combined with machine learning improve spatial resolution, distinguishing marine vs. terrestrial gypsum deposits. Likelihood models validate isotopic "fingerprints" against geological databases .

Q. Methodological Notes

  • Data Validation : Use ANOVA for inter-laboratory media comparisons; ICP-MS/XRD for elemental/structural confirmation.
  • Contradiction Management : Replicate conflicting experiments under standardized conditions (pH, temperature) and apply Bayesian statistical frameworks to assess variable impacts.
  • Ethical Compliance : For pathogen studies, adhere to BSL-2 protocols for fecal sample handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.